molecular formula C13H20N2O4S B13749956 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- CAS No. 116943-66-9

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)-

Katalognummer: B13749956
CAS-Nummer: 116943-66-9
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: JXOYKZFIQZQMGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3311(sup 3,7))decyl)- is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- typically involves multiple steps. The starting materials often include tricyclo[3.3.1.1(3,7)]decane derivatives and oxazolidinesulfonamide precursors. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- is unique due to its specific combination of a tricyclic core and oxazolidinesulfonamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

116943-66-9

Molekularformel

C13H20N2O4S

Molekulargewicht

300.38 g/mol

IUPAC-Name

N-(1-adamantyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C13H20N2O4S/c16-12-15(1-2-19-12)20(17,18)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2

InChI-Schlüssel

JXOYKZFIQZQMGO-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)N1S(=O)(=O)NC23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.